1-(4-METHOXYPHENYL)-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE
Overview
Description
1-(4-METHOXYPHENYL)-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE is a heterocyclic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound features a fused ring system that includes an imidazole ring and a quinoline ring, with methoxy and phenyl substituents.
Preparation Methods
The synthesis of 1-(4-METHOXYPHENYL)-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate, can yield the desired compound . Industrial production methods may involve optimizing these reaction conditions to improve yield and efficiency.
Chemical Reactions Analysis
1-(4-METHOXYPHENYL)-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methoxy groups, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran, catalysts like copper salts, and conditions such as reflux or microwave irradiation . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-METHOXYPHENYL)-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit anticancer activity by inhibiting certain enzymes and signaling pathways involved in cell proliferation and survival . Molecular docking studies have revealed that the compound can bind to specific receptors and enzymes, thereby modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1-(4-METHOXYPHENYL)-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE can be compared with other similar compounds, such as:
Pyrazoloquinolines: These compounds also feature a fused ring system and exhibit similar biological activities.
Quinazolinones: These derivatives are known for their diverse pharmacological activities and are used in various therapeutic applications.
Thiazoloquinolines: These compounds have been studied for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-9-phenyl-5,6,7,8-tetrahydroimidazo[4,5-b]quinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-27-18-13-11-17(12-14-18)26-15-24-23-22(26)21(16-7-3-2-4-8-16)19-9-5-6-10-20(19)25-23/h2-4,7-8,11-15H,5-6,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKUGIFXIOXGMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=NC4=C(CCCC4)C(=C32)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.